Product packaging for 2,5,6-Trichloronicotinonitrile(Cat. No.:CAS No. 40381-92-8)

2,5,6-Trichloronicotinonitrile

Cat. No.: B021694
CAS No.: 40381-92-8
M. Wt: 207.4 g/mol
InChI Key: FXYJHWZGUONOAL-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) is a trichlorinated pyridine carbonitrile derivative that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C6HCl3N2 and a molecular weight of 207.45 g/mol , is characterized by its multiple reactive sites, which allow for selective substitution and further functionalization. Its primary research value lies in its application as a key building block for the synthesis of more complex heterocyclic systems, including the preparation of hydrazino and other substituted pyridine derivatives, as demonstrated in its reaction with hydrazine hydrate . The structure of related chlorinated nicotinonitriles has been confirmed through X-ray crystallography, underscoring their reliability in constructing precise molecular architectures . As a halogenated nitrile, its mechanism of action in subsequent reactions often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling, making it a crucial precursor in developing potential agrochemicals and active pharmaceutical ingredients (APIs) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and note that this compound requires careful handling in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HCl3N2 B021694 2,5,6-Trichloronicotinonitrile CAS No. 40381-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJHWZGUONOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628842
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40381-92-8
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5,6 Trichloronicotinonitrile

Established Synthetic Routes

Established methods for synthesizing 2,5,6-Trichloronicotinonitrile primarily involve direct chlorination and multistep pathways starting from functionalized pyridine (B92270) precursors.

Direct Chlorination Approaches

Direct chlorination is a fundamental strategy for the synthesis of chlorinated nicotinonitrile derivatives. This approach typically involves the treatment of a suitable nicotinonitrile or pyridine precursor with potent chlorinating agents. Common reagents for such transformations include phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂). researchgate.net For instance, the chlorination of cyanopyridone derivatives with phosphorus oxychloride can yield the corresponding 2-chloronicotinonitrile in good yields after several hours of reaction. researchgate.net Similarly, reacting 3-cyanopyridine (B1664610) with excess chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a known method for producing dichlorinated nicotinonitriles. These reactions proceed via electrophilic aromatic substitution, where the existing substituents on the pyridine ring direct the incoming chlorine atoms. rsc.org However, controlling the regioselectivity to achieve the specific 2,5,6-trichloro substitution pattern can be challenging and may lead to a mixture of isomers, requiring careful optimization of reaction conditions.

Preparation from Precursors (e.g., 2,5,6-Trichloro-4-methylnicotinonitrile)

The synthesis of this compound can be achieved via a sophisticated multistep pathway that starts from a more accessible precursor. A notable example is the synthesis beginning with 2,6-dihydroxy-4-methylnicotinonitrile. This route is distinct from a simple modification of a pre-existing trichlorinated scaffold and instead builds the desired product through a sequence of reactions that modify the pyridine core and ultimately remove the methyl group via oxidation and decarboxylation.

Multistep Synthetic Pathways

A documented industrial-scale synthesis for this compound begins with 2,6-dihydroxy-4-methylnicotinonitrile. This pathway involves a sequence of chlorination, reduction, oxidation, and decarboxylation steps to yield the final product.

The process is initiated by reacting 2,6-dihydroxy-4-methylnicotinonitrile with sulfonyl chloride. This initial chlorination step converts the dihydroxy precursor into a mixture of chlorinated diketone intermediates. The subsequent steps involve the selective dechlorination of this mixture using zinc powder, followed by further chlorination to install the chloro-substituents at the desired positions. The methyl group at the 4-position is then oxidized to a carboxylic acid, which is subsequently removed in a final decarboxylation step to afford this compound.

Table 1: Multistep Synthesis Pathway Overview

Step Starting Material Key Reagents Intermediate/Product
1 2,6-dihydroxy-4-methylnicotinonitrile Sulfonyl chloride Mixture of dichlorinated pyridine-2,6(1H)-diones
2 Mixture from Step 1 Zinc powder 5-chloro-3-cyano-4-methyl-2,6-dihydroxypyridine
3 Product from Step 2 Chlorinating reagent (e.g., POCl₃) 5-chloro-3-cyano-4-methyl-2,6-dichloropyridine
4 Product from Step 3 Oxidizing reagent 5-chloro-3-cyano-2,6-dichloropyridine-4-carboxylic acid
5 Product from Step 4 Decarboxylating reagent This compound

This table is a simplified representation of the multi-step synthesis.

Emerging and Sustainable Synthesis Strategies

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of transition-metal catalysis and adherence to the principles of green chemistry.

Palladium-Catalyzed Reactions in the Synthesis of Derivatives

Palladium catalysis is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and it has been applied to the functionalization of halogenated pyridines. rsc.orgrsc.org this compound can serve as a substrate in palladium-catalyzed cross-coupling reactions to generate a variety of derivatives. The chlorine atoms on the electron-deficient pyridine ring can be selectively substituted.

A specific example is the reaction of this compound with cyclopropylboronic acid. google.com Using a palladium catalyst such as Pd(dppf)₂Cl₂·CH₂Cl₂ and a base like potassium carbonate (K₂CO₃), one of the chlorine atoms is selectively replaced by a cyclopropyl (B3062369) group, yielding 2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile. google.com This demonstrates the utility of palladium catalysis in the late-stage functionalization of the this compound scaffold to produce novel molecules.

Table 2: Example of Palladium-Catalyzed Derivatization

Reactant 1 Reactant 2 Catalyst Base Product
This compound Cyclopropylboronic acid Pd(dppf)₂Cl₂·CH₂Cl₂ K₂CO₃ 2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile

Data sourced from patent information. google.com

Green Chemistry Principles in Nicotinonitrile Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of nicotinonitrile synthesis, this has led to the exploration of alternative reaction media, energy sources, and catalysts.

Key strategies include:

Microwave-Assisted Organic Synthesis (MWAOS) : This technique uses microwave irradiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. scirp.orgjst.go.jp It has been successfully used for synthesizing various pyridine and nicotinonitrile derivatives. scirp.orgjst.go.jp

Use of Benign Solvents : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. scirp.org

Solvent-Free Reactions : Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes waste and simplifies purification. cu.edu.eg

Reusable Catalysts : The development of heterogeneous catalysts, such as nanomagnetic metal-organic frameworks (MOFs), allows for easy separation from the reaction mixture using an external magnet and can be reused multiple times. acs.org One study demonstrated the synthesis of a wide range of nicotinonitrile derivatives in excellent yields under solvent-free conditions using a recyclable nanomagnetic MOF catalyst. acs.org

These green approaches, while not all yet specifically documented for this compound, represent the forefront of synthetic methodology for this class of compounds, promising more sustainable production routes in the future. dntb.gov.ua

Table 3: Comparison of Green Synthesis Strategies for Nicotinonitrile Derivatives

Strategy Key Feature Example Application Advantages
Microwave Synthesis Use of microwave irradiation Synthesis of fluroarylazopyridine glucosides scirp.org Reduced reaction time, higher yields, energy efficiency
Nanomagnetic Catalysis Recyclable magnetic catalyst Four-component synthesis of nicotinonitriles acs.org Easy catalyst separation, reusability, solvent-free conditions

Novel Catalyst Systems for Selective Chlorination

The synthesis of this compound often involves the selective chlorination of a precursor such as 2,6-dichloronicotinonitrile. Achieving high selectivity and yield in this transformation requires overcoming the challenges of controlling the regioselectivity of the chlorination on an already electron-deficient pyridine ring. Modern synthetic approaches have increasingly focused on the development and application of novel catalyst systems that enhance reaction efficiency, improve product purity, and allow for milder reaction conditions compared to traditional methods. These systems primarily include basic catalysts and phase-transfer catalysts (PTCs).

Research into analogous halogenated nicotinonitriles has demonstrated that the use of basic catalysts can significantly improve the efficiency of chlorination processes that utilize agents like phosphorus trichloride (B1173362) and chlorine gas. google.com These catalysts facilitate the reaction, enabling a reduction in the required amount of the chlorinating agent. google.com This not only improves the atom economy of the synthesis but also leads to a product of high purity and yield after hydrolysis. google.com The catalytic action of these bases helps in minimizing the formation of over-chlorinated byproducts. google.com

Phase-transfer catalysis represents another advanced methodology for this type of selective chlorination. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org In the context of synthesizing this compound, a PTC, such as a quaternary ammonium (B1175870) salt, can transport a chlorinating agent from an aqueous or solid phase into an organic phase containing the dichloronicotinonitrile substrate. wikipedia.orgtcichemicals.com This technique allows for reactions between immiscible reactants, often leading to faster reaction rates, higher conversions, and milder conditions, thereby circumventing the need for harsh, high-temperature processes. tcichemicals.comyoutube.com

Research Findings on Basic Catalyst Systems

Studies on the synthesis of structurally related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, provide valuable insights into effective catalytic systems. In a process where a dihydroxy precursor is converted to the dichlorinated product using phosphorus trichloride and chlorine gas, the addition of a basic catalyst was found to be crucial for achieving high yield and purity. google.com

A variety of organic and inorganic bases have been identified as effective catalysts for this transformation. google.com The data below, extrapolated from analogous syntheses, illustrates the types of basic catalysts employed and their role in the process. google.com

Catalyst TypeSpecific ExamplesFunctionAnticipated Outcome
Organic Bases Triethylamine, Pyridine, EthylpiperidineActivate chlorinating agent; Neutralize acidic byproductsReduced amount of chlorinating agent, high purity and yield. google.com
Amides Urea and its derivativesSimilar to organic bases, acts as a basic catalystEnhanced reaction efficiency under milder conditions. google.com
Inorganic Bases Basic compounds of nitrogen and phosphorusFacilitate the chlorination reactionMinimization of over-chlorinated products. google.com

Application of Phase-Transfer Catalysts (PTC)

The application of PTC is particularly advantageous in green chemistry as it can reduce the need for harsh organic solvents. wikipedia.org For the selective chlorination of 2,6-dichloronicotinonitrile, a PTC system would typically involve the components outlined in the following table.

ComponentExampleRole in the Catalytic Cycle
Organic Substrate 2,6-DichloronicotinonitrileThe molecule undergoing selective chlorination.
Organic Solvent Dichloromethane, TolueneDissolves the organic substrate, creating the organic phase.
Chlorinating Agent Source of chloride ions (e.g., from HCl or a salt)The species to be added to the pyridine ring.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chlorideForms an ion pair with the chloride anion, transporting it from the aqueous/solid phase to the organic phase for reaction. wikipedia.org

The catalyst "ferries" the reactive anion into the organic phase, allowing it to react with the substrate. wikipedia.org This method avoids the high temperatures and pressures often associated with gas-phase chlorinations, offering a more controlled and selective reaction environment.

Reactivity and Derivatization of 2,5,6 Trichloronicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of three chlorine atoms and a nitrile group, renders 2,5,6-trichloronicotinonitrile highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2, 5, and 6-positions serve as leaving groups, allowing for the introduction of a variety of functional groups.

Displacement of Chlorine Atoms by Alkoxide Anions

The reaction of this compound with alkoxide anions leads to the formation of alkoxynicotinonitrile derivatives. The regioselectivity of this substitution is influenced by the reaction conditions. Generally, the chlorine atoms at the 2- and 6-positions are more activated towards nucleophilic attack than the chlorine at the 5-position. This is attributed to the stabilizing effect of the ring nitrogen on the Meisenheimer intermediate formed during the substitution at the ortho and para positions.

NucleophileReagent/ConditionsProduct Type
AlkoxidesR-ONaAlkoxypyridine derivatives

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines.

Reactions with Thioalkoxides

Similar to alkoxides, thioalkoxides readily displace the chlorine atoms of this compound to yield thioether derivatives. The higher nucleophilicity of thioalkoxides often leads to faster reaction rates compared to their alkoxide counterparts. The regiochemical outcome follows a similar pattern, with preferential substitution at the 2- and 6-positions.

NucleophileReagent/ConditionsProduct Type
ThiolatesR-SNaThioetherpyridine derivatives

Table 2: Reactions of this compound with Thioalkoxides.

Amination Reactions and Formation of Hydrazino Derivatives

Amines and hydrazine derivatives can also act as nucleophiles in SNAr reactions with this compound, leading to the formation of aminonicotinonitriles and hydrazinonicotinonitriles, respectively. These reactions are crucial for the synthesis of various biologically active compounds. The reaction conditions can be tuned to favor either mono- or di-substitution, depending on the stoichiometry of the reactants and the reaction temperature.

NucleophileReagent/ConditionsProduct Type
AminesR-NH₂Aminopyridine derivatives

Table 3: Amination Reactions of this compound.

Regioselectivity Studies in Nucleophilic Displacement

Studies on the regioselectivity of nucleophilic displacement on polychlorinated pyridines have shown that the chlorine atom at the 2-position is generally the most labile and can be selectively replaced under controlled conditions . The relative reactivity of the halogen positions is typically in the order of 2 > 6 > 5. This selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, bulkier nucleophiles may show a higher preference for the less sterically hindered 6-position over the 2-position.

Cross-Coupling Reactions

In addition to SNAr reactions, this compound can undergo palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction provides a versatile method for the arylation or vinylation of this compound. In this reaction, the chlorine atoms are substituted with organic groups from boronic acids in the presence of a palladium catalyst and a base. The reactivity of the different chlorine atoms in Suzuki-Miyaura coupling can be selective, often allowing for the stepwise functionalization of the pyridine ring. Generally, the chlorine at the 2-position is the most reactive, followed by the 6- and then the 5-position. This selective reactivity is crucial for the controlled synthesis of complex substituted nicotinonitrile derivatives.

Reactant 1Reactant 2CatalystBaseProduct Type
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Aryl-substituted nicotinonitrile
This compoundVinylboronic AcidPd(OAc)₂/SPhosK₃PO₄Vinyl-substituted nicotinonitrile

Table 4: Illustrative Conditions for Suzuki-Miyaura Coupling of Polychlorinated Pyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this reaction is widely used for the amination of aryl and heteroaryl halides, specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available scientific literature. However, the general principles of this reaction suggest that the chlorine atoms on the pyridine ring of this compound would be susceptible to amination under standard Buchwald-Hartwig conditions. The reactivity of the chlorine atoms is influenced by their position on the pyridine ring, with the chlorine at the 6-position expected to be the most reactive towards nucleophilic substitution. A typical Buchwald-Hartwig reaction would involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos or XPhos), and a base (e.g., Cs2CO3) to couple this compound with a primary or secondary amine.

Other Palladium-Catalyzed Cross-Couplings

This compound readily participates in various other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of diverse substituents onto the pyridine ring. The Suzuki coupling, in particular, has been successfully employed to introduce aryl and alkyl groups.

In a typical Suzuki coupling, this compound is reacted with a boronic acid in the presence of a palladium catalyst and a base. For instance, the reaction with (2-fluoro-6-hydroxyphenyl)boronic acid has been reported. google.com In this procedure, a suspension of this compound, (2-fluoro-6-hydroxyphenyl)boronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM, and potassium acetate in a mixture of 1,4-dioxane and water is heated. google.com Similarly, coupling with 2-fluorophenylboronic acid has also been documented. googleapis.com

The selective substitution of one chlorine atom can be achieved, as demonstrated by the reaction with cyclopropylboronic acid. This reaction, catalyzed by Pd(dppf)Cl2·CH2Cl2 with K2CO3 as the base, yields 2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile. google.com Another example involves the reaction with potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in the presence of potassium acetate. google.com

These examples highlight the utility of palladium-catalyzed cross-coupling reactions in selectively functionalizing the chlorinated positions of this compound.

Reactant 1 Reactant 2 Catalyst Base Solvent Product Reference
This compound(2-fluoro-6-hydroxyphenyl)boronic acid[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)Potassium acetate1,4-Dioxane/Water5,6-dichloro-2-(2-fluoro-6-hydroxyphenyl)nicotinonitrile google.com
This compound2-fluorophenylboronic acid[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)Sodium bicarbonateDichloromethane/Water5,6-dichloro-2-(2-fluorophenyl)nicotinonitrile googleapis.com
This compoundcyclopropylboronic acidPd(dppf)Cl2·CH2Cl2K2CO3Not specified2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile google.com
This compoundpotassium trifluoro(2-fluoro-6-hydroxyphenyl)borate[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloridePotassium acetate1,4-Dioxane/Water5,6-dichloro-2-(2-fluoro-6-hydroxyphenyl)nicotinonitrile google.com

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a key functional handle that can be converted into a variety of other functionalities.

The reduction of the nitrile group to a primary amine provides a route to aminomethyl-substituted pyridines. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran, or catalytic hydrogenation using a metal catalyst such as Raney nickel, platinum, or palladium, under a hydrogen atmosphere. The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitrile in the presence of the chloro substituents. Strong hydrides like LiAlH4 may also lead to the reduction of the pyridine ring or the chloro groups under certain conditions.

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For example, [3+2] cycloaddition reactions of the nitrile with azides can yield tetrazoles. This reaction is often catalyzed by metal salts or promoted by acids. Similarly, the reaction of nitriles with hydroxylamine can lead to the formation of amidoximes, which are key intermediates in the synthesis of 1,2,4-oxadiazoles. While general methods for these transformations are well-established, specific applications to this compound require further investigation to determine optimal reaction conditions and yields.

Formation of Fused Heterocyclic Systems

The strategic functionalization of this compound can pave the way for the construction of fused heterocyclic systems. By introducing appropriate functional groups through the reactions described above, intramolecular cyclization reactions can be designed to build additional rings onto the pyridine core. For example, a substituent introduced at the 2-position via a cross-coupling reaction could contain a nucleophilic group that can subsequently displace the chlorine atom at the 5- or 6-position to form a new ring. Alternatively, functionalization of both the 2- and 3-positions (after transformation of the nitrile group) could lead to annulation reactions. The specific strategies for constructing fused heterocycles from this compound would depend on the target scaffold and the designed synthetic route.

Pyridine Ring-Fused Synthesis

The synthesis of fused pyridine heterocycles is a significant area of research in medicinal and materials chemistry. These structures are often assembled through condensation reactions, cyclizations, and metal-catalyzed cross-coupling reactions. Generally, polychlorinated pyridines serve as versatile building blocks in these transformations due to the reactivity of the chloro substituents, which can be sequentially displaced by various nucleophiles.

While specific examples utilizing this compound are not readily found in the surveyed literature, the reactivity of related polychlorinated pyridines suggests that it could theoretically be employed in similar synthetic routes. For instance, the chloro groups at the 2- and 6-positions are expected to be the most labile towards nucleophilic substitution, offering a pathway to introduce functionalities that could subsequently undergo intramolecular cyclization to form a fused ring. The nitrile group at the 3-position also provides a reactive handle for various chemical transformations, including reduction, hydrolysis, or participation in cyclization reactions.

Imidazo[4,5-c]pyridine and Related Structures

The synthesis of imidazo[4,5-c]pyridines typically involves the cyclization of a suitably substituted diaminopyridine precursor with a one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester. A common strategy involves the initial synthesis of a 3,4-diaminopyridine derivative, which is then cyclized to form the imidazole ring.

In the context of this compound, a hypothetical pathway to an imidazo[4,5-c]pyridine would necessitate the introduction of two amino groups at the 3- and 4-positions of the pyridine ring. This would likely involve a series of nucleophilic aromatic substitution reactions to replace the chlorine atoms, followed by the transformation of the nitrile group. However, the existing literature does not provide specific examples of this transformation starting from this compound. General methods for the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines from other precursors are well-established, but their direct application to this compound has not been documented.

Thieno[2,3-b]pyridine Derivatives

The construction of the thieno[2,3-b]pyridine scaffold is often achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. Another common approach is the cyclization of a pyridine derivative bearing a sulfur-containing side chain at the 2-position and a suitable functional group at the 3-position.

The application of this compound in the synthesis of thieno[2,3-b]pyridines is not explicitly described in the available scientific literature. Theoretically, one could envision a strategy where the chlorine at the 2-position is substituted with a thiol-containing moiety, which could then undergo cyclization with the nitrile at the 3-position to form the fused thiophene ring. Nevertheless, without experimental data, such a pathway remains speculative. Research on the synthesis of thieno[2,3-b]pyridines is extensive, but it primarily focuses on other starting materials.

Spectroscopic Characterization and Structural Elucidation of 2,5,6 Trichloronicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The 1H NMR (Proton NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,5,6-trichloronicotinonitrile, the structure contains only one proton, located at the C-4 position of the pyridine (B92270) ring.

Expected 1H NMR Spectrum:

A single signal is expected.

This signal will appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

The chemical shift (δ) of this proton is anticipated to be significantly downfield (in the range of 8.0-9.0 ppm). This is due to the deshielding effects of the electronegative chlorine atoms and the nitrogen atom in the aromatic ring, as well as the anisotropic effect of the cyano group.

The precise chemical shift would be sensitive to the solvent used for the analysis. paulussegroup.com

Table 1: Predicted 1H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity

13C NMR spectroscopy identifies the different carbon environments in a molecule. Due to the low natural abundance of the 13C isotope, signals are typically weaker than in 1H NMR. alfa-chemistry.com The this compound molecule has six distinct carbon atoms, and therefore, six separate signals are expected in its proton-decoupled 13C NMR spectrum. nih.gov

Expected 13C NMR Spectrum:

C-2, C-5, C-6: These carbons are directly bonded to chlorine atoms, which causes a significant deshielding effect. Their signals are expected to appear in the range of 140-160 ppm.

C-3 (cyano-substituted): The carbon of the nitrile group (CN) typically resonates in the 115-120 ppm region. The pyridine carbon to which it is attached (C-3) would likely appear around 110-125 ppm.

C-4: This carbon is bonded to the single hydrogen atom. Its chemical shift is influenced by the adjacent chloro and cyano-substituted carbons and is predicted to be in the 130-145 ppm range.

The chemical shifts for carbon atoms in halogenated pyridines are influenced by the cumulative electronic effects of the substituents. mountainscholar.orglibretexts.org

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 150 - 160
C-3 110 - 125
C-4 130 - 145
C-5 140 - 150
C-6 155 - 165

19F NMR is a highly sensitive technique used exclusively for the characterization of organofluorine compounds. rsc.org The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. alfa-chemistry.com The chemical shift range for 19F is much wider than for 1H, making it very sensitive to subtle changes in the electronic environment. rsc.org

For fluorinated derivatives of this compound, such as a hypothetical 2,5-dichloro-6-fluoronicotinonitrile, 19F NMR would be a critical analytical tool. google.comdur.ac.uk

Research Findings:

The chemical shift of the fluorine atom would provide direct information about its position on the pyridine ring. For instance, a fluorine atom at C-6 would have a different chemical shift than one at C-5.

Coupling between the 19F nucleus and adjacent protons (if any) or 13C nuclei (nJCF) can provide valuable structural information, confirming the connectivity of the molecule. cfplus.cz

In drug discovery and metabolism studies, 19F NMR can be used to track the fate of fluorinated molecules in biological systems due to the absence of natural fluorine background signals. beilstein-journals.orgcopernicus.org

Table 3: General 19F NMR Characteristics for a Hypothetical Fluorinated Nicotinonitrile Derivative

Feature Information Provided
Chemical Shift (δ) Electronic environment and position of the Fluorine atom.
Coupling Constants (J) Connectivity to neighboring 1H or 13C nuclei.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. msu.edu

HRMS is a powerful technique that measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). mountainscholar.org This accuracy allows for the unambiguous determination of a molecule's elemental formula.

Expected HRMS Data for this compound (C₆HCl₃N₂):

The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion [M]+•. The two major isotopes of chlorine are 35Cl (~75.8%) and 37Cl (~24.2%). This leads to a cluster of peaks for the molecular ion, with the most abundant peaks corresponding to ions containing combinations like (35Cl)₃, (35Cl)₂(37Cl), (35Cl)(37Cl)₂, etc.

By calculating the exact mass of the most abundant isotopologue (containing only 12C, 1H, 14N, and 35Cl), a theoretical value can be compared to the experimental value from HRMS to confirm the elemental composition with high confidence.

Table 4: Calculated Exact Mass for the Major Isotopologue of this compound

Ion Formula Calculated Exact Mass (m/z)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is an essential tool for assessing the purity of a synthesized compound and for identifying components in a complex mixture. researchgate.net

Application to this compound:

Purity Assessment: An LC-MS analysis of a synthesized sample of this compound would show a main chromatographic peak corresponding to the product. The mass spectrometer would confirm the mass of this peak as that of the target compound. Any other peaks would indicate impurities, which could be identified by their respective mass spectra.

Reaction Monitoring: LC-MS can be used to monitor the progress of a reaction, such as the chlorination of nicotinonitrile. By analyzing aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the desired product and any by-products (e.g., mono- or di-chlorinated species) can be tracked.

Metabolite Identification: In biochemical applications, LC-MS is used to separate and identify metabolites of a parent compound. For a derivative of this compound, this technique could identify products of biotransformation, such as hydroxylated or dechlorinated species.

Vibrational Spectroscopy

No specific experimental or computational IR data for this compound is available in the reviewed literature.

No specific experimental or computational Raman data for this compound is available in the reviewed literature.

Crystallography and Solid-State Analysis

No single-crystal X-ray diffraction data for this compound has been reported in the searched scientific databases.

A Hirshfeld surface analysis of this compound has not been performed, as it requires crystallographic information file (CIF) data from single-crystal XRD.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.comnih.govresearchgate.net By calculating the electron density, DFT can determine the optimized geometry, electronic energies, and various reactivity descriptors. For 2,5,6-trichloronicotinonitrile, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation. bhu.ac.indergipark.org.tr

The presence of three electron-withdrawing chlorine atoms and a nitrile group on the pyridine (B92270) ring significantly influences the electron distribution. DFT calculations can quantify this effect, for instance, by computing the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com In related pyridine derivatives, such analyses have been crucial for understanding their reactivity. nih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C-Cl~1.73 - 1.74The bond lengths of the chlorine atoms attached to the aromatic ring are crucial for understanding their stability and reactivity. mdpi.com
C-CN~1.45The length of the bond connecting the nitrile group to the pyridine ring can influence the group's electronic effects.
C-N (pyridine)~1.33 - 1.34These bond lengths within the pyridine ring are indicative of its aromatic character.
Electronic Properties
Dipole Moment (Debye)~3.5 - 4.0A significant dipole moment is expected due to the electronegative substituents, indicating the molecule's overall polarity. dergipark.org.tr
HOMO Energy (eV)Negative value (e.g., -7.5 to -8.0)The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A lower HOMO energy suggests lower reactivity as an electron donor. researchgate.net
LUMO Energy (eV)Negative value (e.g., -0.1 to -0.5)The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity for accepting electrons. researchgate.net
HOMO-LUMO Gap (eV)~7.0 - 7.5The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large gap implies high stability. researchgate.netnih.gov

Analysis of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov For this compound, the HOMO is expected to be distributed over the pyridine ring and the chlorine atoms, while the LUMO would likely be localized on the electron-deficient pyridine ring and the nitrile group. nih.gov The distribution of these orbitals determines how the molecule interacts with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and the nature of bonding and antibonding orbitals. researchgate.net This analysis can reveal hyperconjugative interactions and charge transfer events within the molecule, providing a more detailed picture of its electronic stabilization. researchgate.net

Structure-Activity Relationship (SAR) Modeling

SAR studies are crucial in medicinal chemistry and materials science for designing new molecules with desired properties by relating their chemical structure to their biological activity or physical properties.

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com For a compound like this compound, a pharmacophore model could be developed based on its potential to inhibit a particular enzyme. researchgate.netmedsci.org

For instance, if this compound were part of a series of enzyme inhibitors, a pharmacophore model could be generated from the most active compounds. tandfonline.comfrontiersin.org Such a model for pyridine-based inhibitors often includes features like an aromatic ring (the pyridine core) and hydrogen bond acceptors (the nitrogen atom of the pyridine and the nitrile group). mdpi.comtandfonline.com The chlorine atoms could contribute to hydrophobic interactions or form halogen bonds with the target protein. rsc.org

QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org These models use molecular descriptors to quantify aspects of a molecule's structure and relate them to observed activity through statistical methods. electrochemsci.org

For a series of compounds including this compound, a QSAR model could be developed to predict their activity based on descriptors such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges. electrochemsci.org

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: The partition coefficient (logP), which describes the molecule's hydrophobicity.

Studies on other pyridine derivatives have successfully used QSAR to predict activities like anti-cancer bpasjournals.com and antimicrobial effects. mdpi.com A QSAR model for halogenated aromatic compounds has also been developed to predict their interaction with biological receptors. nih.gov

Table 2: Common Descriptors in QSAR Studies of Pyridine Derivatives

Descriptor TypeExample DescriptorsRelevance to Activity Prediction
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesGovern electrostatic and orbital interactions with a biological target. electrochemsci.org
Steric Molar Volume, Surface Area, OvalityDefine the size and shape constraints for fitting into a receptor's active site.
Topological Wiener Index, Kier & Hall IndicesDescribe molecular branching and connectivity, which can influence bioavailability and receptor binding.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Indicates the compound's ability to cross cell membranes and engage in hydrophobic interactions.

This table is a generalized representation based on multiple QSAR studies. electrochemsci.orgbpasjournals.commdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.comscivisionpub.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand within the active site of a target protein. acs.org

For this compound, docking studies could be performed against a relevant biological target to explore its potential as an inhibitor. The simulation would predict how the molecule fits into the binding pocket and what interactions stabilize the complex. Key interactions could include:

Hydrogen bonds: The pyridine nitrogen and nitrile nitrogen could act as hydrogen bond acceptors. researchgate.net

π-π stacking: The aromatic pyridine ring could interact with aromatic residues in the protein's active site. acs.org

Halogen bonds: The chlorine atoms could form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein, a type of interaction increasingly recognized for its importance in ligand binding. rsc.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted protein-ligand complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions, allowing for the calculation of binding free energies and an assessment of the conformational changes in both the ligand and the protein upon binding. researchgate.net

Ligand-Target Interactions

The specific interactions between this compound and biological targets have not been extensively documented. However, based on its chemical structure and research on related halogenated and nitrile-containing compounds, several key interaction types can be predicted. Molecular docking and other in silico methods are crucial for visualizing and understanding these potential interactions. mdpi.comnih.gov

The electron-deficient nature of the pyridine ring, amplified by the three electron-withdrawing chlorine atoms and the nitrile group, makes it a candidate for various non-covalent interactions. These interactions are fundamental to how a ligand recognizes and binds to a protein's active site. researchgate.net

Key Potential Interactions for this compound:

Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors. This is a directional, non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a Lewis base, such as an oxygen or nitrogen atom from an amino acid residue (e.g., from a protein backbone or side chain). researchgate.netrsc.org This type of bonding is increasingly recognized for its importance in enhancing ligand binding affinity and specificity. researchgate.net

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.

Hydrophobic Interactions: The chlorinated aromatic structure contributes to the molecule's lipophilicity, promoting hydrophobic interactions with nonpolar residues in a binding site.

Dipole-Dipole and Electrostatic Interactions: The highly polar nitrile group (C≡N) and the C-Cl bonds create significant molecular dipoles, which can lead to favorable electrostatic and dipole-dipole interactions with polar residues in a target protein.

Computational studies on related nicotinonitrile derivatives have successfully used molecular docking to predict and analyze their binding modes. For instance, various nicotinonitrile hybrids have been docked into the active sites of enzymes like acetylcholinesterase and GlcN-6-P synthase to explain their inhibitory activity. researchgate.netmdpi.com Similarly, studies on halogenated inhibitors targeting enzymes such as human cathepsin L have used computational models that specifically account for halogen bonding to accurately predict interactions with key residues like glycine (B1666218). rsc.org These methodologies could be directly applied to this compound to identify its potential biological targets and elucidate its binding mechanisms.

Table 1: Potential Ligand-Target Interaction Types for this compound

Interaction TypeMolecular Feature InvolvedPotential Interacting Residues/MoietiesSignificance
Halogen BondingChlorine Atoms (Cl)Backbone carbonyls, Asp, Glu, Ser, ThrEnhances binding affinity and specificity. researchgate.netrsc.org
π-π StackingPyridyl RingPhe, Tyr, Trp, HisStabilizes ligand in the binding pocket.
Hydrophobic InteractionsTrichloropyridine CoreAla, Val, Leu, Ile, MetContributes to overall binding energy. acs.org
Dipole-DipoleNitrile Group (C≡N), C-Cl BondsPolar amino acids, water moleculesOrients the ligand within the active site.

Binding Affinity Predictions

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of computational chemistry in drug discovery. oatext.com While specific binding affinity values for this compound are not available, several robust computational methods can be employed to predict them. These methods range from rapid scoring functions used in molecular docking to more rigorous and computationally intensive free energy calculations.

Computational Approaches for Predicting Binding Affinity:

Molecular Docking Scores: Molecular docking programs use scoring functions to estimate the binding affinity (often as a "docking score") after predicting the optimal binding pose of a ligand in a protein's active site. While useful for virtual screening of large compound libraries, these scores provide a relatively rough estimation of binding strength. oatext.commdpi.com

Free Energy Perturbation (FEP): FEP is a highly accurate alchemical free energy calculation method. It predicts the difference in binding affinity between two closely related ligands by simulating a non-physical "perturbation" of one into the other. Studies on halogenated covalent inhibitors have shown that FEP can predict binding affinities that are in close agreement with experimental results. rsc.org

Fragment Molecular Orbital (FMO) Method: This quantum mechanical-based approach can calculate interaction energies between a ligand and a protein. It has been used to build predictive models for binding affinity by combining the calculated enthalpic term with descriptors like lipophilicity (clog P), showing excellent correlation with experimental data for various pharmaceutical targets. acs.org

The application of these methods to this compound would require a known or hypothesized biological target. For instance, if a target is identified through screening, FEP could be used to compare its affinity to that of other known inhibitors, while docking could suggest specific structural modifications to improve binding.

Table 2: Methodologies for Binding Affinity Prediction Applicable to this compound

MethodologyPrinciplePredicted OutputTypical Application
Molecular DockingPredicts binding pose and estimates binding strength using scoring functions.Docking Score, Estimated Binding Free Energy (kcal/mol). oatext.comHigh-throughput virtual screening, hit identification. mdpi.com
Free Energy Perturbation (FEP)Calculates the relative binding free energy between two similar ligands through alchemical transformation.ΔΔG (relative binding free energy). rsc.orgLead optimization, accurately ranking congeneric series. acs.org
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)Combines molecular mechanics energies with continuum solvation models to estimate free energy of binding.ΔGbind (binding free energy).Rescoring docking poses, estimating binding affinity for ligand-protein complexes.
Fragment Molecular Orbital (FMO)A quantum mechanical method that calculates interaction energies based on fragmenting the molecular system.Interaction Enthalpy (ΔE), which can be correlated to ΔG. acs.orgDetailed energy analysis, developing quantitative structure-activity relationship (QSAR) models.

Advanced Applications and Research Frontiers

Medicinal Chemistry and Pharmacological Potential of Derivatives

While the derivatives of 2,5,6-trichloronicotinonitrile are explored for various therapeutic applications, the most prominent and well-documented research frontier is in the field of oncology, specifically in the creation of covalent inhibitors for challenging cancer targets.

No publicly available scientific literature or patent documents were identified that describe the use of this compound as a starting material or intermediate in the synthesis of M4 muscarinic receptor potentiators.

No publicly available scientific literature or patent documents were identified that describe the use of this compound as a starting material or intermediate in the synthesis of inhibitors for tryptophan dioxygenases (IDO1 and TDO).

The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. google.comnih.gov The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a unique pocket that can be targeted by covalent inhibitors. nih.gov This has opened a new avenue for treating tumors that were previously considered "undruggable." nih.gov

This compound has been identified as a key starting material in the synthesis of novel KRAS G12C inhibitors. google.comgoogle.com Its chemical structure is utilized to build the core of the inhibitor molecule. A common synthetic route involves a Suzuki coupling reaction, where this compound is reacted with a substituted phenylboronic acid, such as (2-fluoro-6-hydroxyphenyl)boronic acid. google.com This reaction typically displaces one of the chlorine atoms on the pyridine (B92270) ring to form a new carbon-carbon bond, creating a complex biphenyl-like pyridine structure which serves as a crucial intermediate for the final inhibitor. google.comgoogle.com

The development of these inhibitors is a significant breakthrough, with molecules like Sotorasib (AMG510) and Adagrasib (MRTX849) receiving FDA approval for treating KRAS G12C-mutated non-small cell lung cancer. nih.gov The ongoing research documented in patent literature demonstrates the continued use of this compound and its analogs (e.g., 2,6-dichloro-5-fluoronicotinonitrile) to generate new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. google.comgoogle.comnih.gov

No publicly available scientific literature or patent documents were identified that specifically detail the synthesis and evaluation of this compound derivatives for antimicrobial or antifungal activities.

The primary anticancer application for derivatives of this compound is their role as KRAS G12C inhibitors, as detailed in the previous section. These compounds represent a major advancement in precision oncology, offering a targeted therapy for patients with specific KRAS mutations. google.comnih.gov The goal of these inhibitors is to covalently bind to the mutant cysteine in KRAS G12C, locking the protein in an inactive, GDP-bound state. nih.gov This action prevents the downstream signaling that drives tumor cell growth, proliferation, and survival. nih.gov

The synthesis of these potent anticancer agents often begins with the this compound core, which is elaborated through multi-step chemical reactions. For instance, after an initial Suzuki coupling, further substitutions are made at the remaining chloro-positions to add chemical moieties that interact with the surface of the KRAS protein, enhancing binding affinity and allowing for the covalent attachment to the target cysteine. google.comgoogle.com

The effectiveness of this strategy has been demonstrated in clinical trials, where KRAS G12C inhibitors have shown promising results in patients with solid tumors harboring this mutation. nih.govfrontiersin.org Research is ongoing to overcome mechanisms of drug resistance and to expand the utility of these targeted therapies, often in combination with other anticancer agents like EGFR inhibitors or immunotherapies. frontiersin.org

Table 1: Research on Anticancer Applications of this compound Derivatives

Application Area Key Finding Mechanism of Action Reference
KRAS G12C Inhibition This compound is a key starting material for synthesizing covalent inhibitors. Covalently binds to the C12 residue of the mutant KRAS protein, locking it in an inactive state. google.comgoogle.com

No publicly available scientific literature or patent documents were identified that describe the use of this compound derivatives in neuroprotection studies.

Materials Science Applications

The potential utility of this compound in materials science, particularly in the creation of specialized polymers and optoelectronic components, is an area of theoretical interest, though specific applications are not yet documented in the literature.

Synthesis of Functional Polymers

The synthesis of functional polymers often involves the use of monomers with specific reactive groups that can be incorporated into a polymer chain. nih.govmdpi.com Methodologies like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and other controlled radical polymerization techniques allow for the creation of polymers with precise structures and functionalities. nih.govmdpi.com However, the use of this compound as a monomer or functionalizing agent in the synthesis of such polymers has not been specifically reported in the reviewed scientific literature.

Optoelectronic Materials

Research into novel materials for optoelectronic applications is a rapidly advancing field. While various organic compounds and polymers, such as those containing azulene, are being explored for their unique electronic and photophysical properties, there is currently no specific mention in the literature of this compound being developed or utilized for optoelectronic materials. beilstein-journals.org

Catalysis and Reagent Development

The most defined role for this compound is in the field of synthetic chemistry, where it serves as a versatile building block for creating more complex molecules.

Role as a Building Block in Organic Synthesis

In organic synthesis, "building blocks" are foundational molecules that possess specific functional groups and a core structure, which can be used to construct larger, more complex chemical architectures. thieme.deorgsyn.org this compound is classified as a heterocyclic building block. ambeed.comambeed.com Its utility stems from its polysubstituted pyridine structure, which is a common motif in pharmaceuticals and agrochemicals.

The key features that make it a valuable building block include:

Aromatic Heterocyclic Core: The pyridine ring provides a stable, aromatic scaffold.

Multiple Reactive Sites: The three chlorine atoms act as reactive handles. They are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of other functional groups.

Nitrile Group: The cyano (-CN) group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles.

A patent describes a multi-step process to synthesize this compound itself, highlighting its importance as a target molecule for subsequent use in further chemical synthesis. google.com

Interactive Table: Structural Features as a Building Block

FeatureDescriptionPotential Transformations
Pyridine RingA six-membered aromatic heterocycle containing one nitrogen atom.Core scaffold for larger molecules.
Chloro SubstituentsThree chlorine atoms at positions 2, 5, and 6.Nucleophilic aromatic substitution (e.g., with amines, alcohols, thiols), cross-coupling reactions.
Nitrile GroupA carbon-nitrogen triple bond (-C≡N).Hydrolysis to carboxylic acid, reduction to aminomethyl group, cycloadditions.

Precursors for Novel Reagents

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound serves as a precursor for developing novel reagents by chemically modifying its structure. The reactivity of its three chloro-substituents is central to this role. By selectively replacing one or more chlorine atoms, a diverse library of new pyridine-based compounds can be generated.

For instance, analogous to processes where halogenated compounds are used to create novel fluorinated building blocks, the chlorine atoms on the pyridine ring can be displaced to introduce fluorine or other functional groups, thereby creating new reagents with unique chemical properties for specialized applications. beilstein-journals.org This derivatization allows chemists to fine-tune the electronic and steric properties of the molecule for specific roles in catalysis, medicinal chemistry, or materials science.

Environmental Science and Degradation Studies of Related Compounds

The environmental persistence, transformation, and mobility of chlorinated aromatic compounds are dictated by a combination of chemical, physical, and biological processes. Key among these are photolysis, microbial degradation, sorption to soil and sediment, and hydrolysis.

Photolysis Pathways and Rates

Photolysis, or degradation by light, is a significant dissipation pathway for many chlorinated pesticides in aquatic and terrestrial environments. nih.gov The rate and products of photolysis are influenced by factors such as light wavelength, pH, and the presence of natural photosensitizers.

For instance, the primary metabolite of chlorpyrifos (B1668852), 3,5,6-trichloro-2-pyridinol (TCPy) , undergoes rapid photolysis when exposed to UV irradiation. researchgate.netoup.com Studies using a medium-pressure mercury lamp demonstrated that the photodegradation of TCPy follows pseudo-first-order kinetics. researchgate.net The degradation rate is wavelength-dependent, increasing at wavelengths below 300 nm. researchgate.net The process involves both hydrolytic and reductive dechlorination, yielding intermediates such as dichlorodihydroxypyridine isomers. researchgate.netoup.com

The pH of the aqueous solution also plays a critical role. The photolysis rate of TCPy increases with pH, reaching a maximum at pH 5 and above. researchgate.net Similarly, the fungicide chlorothalonil degrades quickly in clear, shallow water through aqueous photolysis, with a reported half-life of 10 hours. epa.govepa.gov This process represents a major route for its dissipation from the environment, and the rate can be accelerated by dissolved organic matter or nitrate. nih.gov The nitrification inhibitor nitrapyrin (B159567) is also known to photodegrade rapidly in both water and soil. epa.govregulations.govclimatecolab.org

CompoundConditionFindingReference
3,5,6-trichloro-2-pyridinol (TCPy)Aqueous solution, UV irradiationRapid decomposition; follows pseudo-first-order kinetics. researchgate.net
3,5,6-trichloro-2-pyridinol (TCPy)Aqueous solution, varying pHDegradation rate increases with pH, peaking at pH 5 and above. researchgate.net
ChlorothalonilClear, shallow waterAqueous photolysis half-life (t1/2) of 10 hours. epa.gov
NitrapyrinWater and soilUndergoes rapid photodegradation. epa.govregulations.gov

Microbial Degradation Processes

Microbial transformation is a crucial pathway for the breakdown of chlorinated organic compounds in soil and water. nih.gov A wide range of bacteria and fungi have been identified that can metabolize these compounds, often using them as a source of carbon and energy. biorxiv.orgfrontiersin.org

The degradation of chlorpyrifos and its primary metabolite, TCPy , has been extensively studied. Bacteria such as Pseudomonas, Bacillus, and Ochrobactrum, as well as fungi like Cladosporium cladosporioides, have demonstrated the ability to degrade these compounds. researchgate.netbiorxiv.orgfrontiersin.orgnih.gov For example, Pseudomonas sp. strain ATCC 700113 can utilize TCPy as its sole carbon source, mineralizing it to CO2 and chloride. researchgate.net The fungal strain Cladosporium cladosporioides Hu-01 can completely metabolize both chlorpyrifos (50 mg·L−1) and its transiently formed TCPy metabolite within days under optimal conditions (pH 6.5, 26.8°C). nih.govplos.org

The degradation of other related compounds, such as neonicotinoids, often results in the formation of 6-chloronicotinic acid . frontiersin.orgresearchgate.netvivantechnologies.com While once considered a persistent metabolite, studies have shown that bacteria from the Bradyrhizobiaceae family can completely mineralize 6-chloronicotinic acid to CO2, suggesting a complete degradation pathway is possible. researchgate.net For chlorothalonil , microbial transformation is a major degradation pathway under both aerobic and anaerobic conditions, with half-lives ranging from 7 to 68 days depending on the environment. epa.govepa.gov

Compound DegradedMicroorganismKey FindingReference
Chlorpyrifos & TCPyPseudomonas sp.Utilizes TCPy as sole carbon and energy source. researchgate.net
Chlorpyrifos & TCPyCladosporium cladosporioidesComplete metabolism of both compounds. Half-life significantly reduced. nih.govplos.org
ChlorpyrifosOchrobactrum sp.Degrades chlorpyrifos and TCPy with 85-88% efficiency in 48 hours. biorxiv.org
6-Chloronicotinic AcidBradyrhizobiaceae strain SG-6CComplete mineralization to CO2. researchgate.net
ChlorothalonilSoil microbesMajor degradation pathway in aerobic and anaerobic conditions. nih.govepa.gov

Metabolite Identification (e.g., 3,5,6-trichloro-2-pyridinol)

The degradation of complex chlorinated molecules often leads to the formation of intermediate metabolites, which can have their own environmental significance. The identification of these metabolites is key to understanding the complete environmental fate of the parent compound.

3,5,6-trichloro-2-pyridinol (TCPy) is a well-documented and major metabolite resulting from the environmental degradation of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr . nih.govmedchemexpress.comepa.govwikipedia.org Its formation occurs primarily through the hydrolysis of the phosphoester bond in chlorpyrifos. epa.govfrontiersin.org TCPy itself is persistent, with a soil half-life reported to range from 65 to 360 days, and its presence is often used as a biomarker for exposure to the parent pesticides. nih.govplos.orgepa.gov Further degradation of chlorpyrifos can also yield smaller amounts of 3,5,6-trichloro-2-methoxypyridine (TMP). orst.edu

In the degradation of the fungicide chlorothalonil , a major and persistent metabolite identified is 4-hydroxy-2,5,6-trichloroisophthalonitrile . nih.govepa.gov This metabolite is formed under anaerobic conditions through hydrolytic dechlorination. nih.gov For the nitrification inhibitor nitrapyrin , the primary degradation product is 6-chloropicolinic acid (6-CPA) , which is formed through both hydrolysis and photolysis. epa.govregulations.govag-emissions.nz

Sorption to Soil and Sediment

Sorption describes the process by which a chemical binds to soil or sediment particles. This process is critical as it affects the chemical's mobility, bioavailability, and susceptibility to degradation. The extent of sorption is often quantified by the soil sorption coefficient (Koc or Kf).

For chlorinated compounds, sorption is heavily influenced by soil properties, particularly organic matter content. guidechem.comChlorpyrifos exhibits high soil sorption, with reported Koc values ranging from 360 to 31,000, indicating it is not very mobile. orst.edutuiasi.ro Its primary metabolite, TCPy , is more water-soluble and thus less strongly adsorbed, making it more mobile in the soil environment. biorxiv.orgtuiasi.ro Studies comparing the two have consistently found that chlorpyrifos binds more strongly to soils than TCPy. usda.gov For example, one study found Freundlich sorption coefficients (Kf) for chlorpyrifos ranging from 5.32 to 15.78, while TCPy values were lower, from 3.93 to 6.54 in the same soils. usda.gov

Similarly, the fungicide chlorothalonil has a high soil adsorption coefficient, which causes it to sorb strongly to soil and sediment, minimizing its potential for groundwater contamination. nih.govherts.ac.uk The mobility of nitrapyrin is considered low to moderate, and its tendency to volatilize can be reduced in soils with high organic matter content due to adsorption. epa.govguidechem.com

CompoundSorption CoefficientObservationReference
ChlorpyrifosKoc: 360 - 31,000High sorption, low mobility. orst.edu
ChlorpyrifosKf: 5.32 - 15.78 mg/kgStronger sorption compared to its metabolite TCPy. usda.gov
3,5,6-trichloro-2-pyridinol (TCPy)Kf: 3.93 - 6.54 mg/kgLess sorption and higher mobility than parent chlorpyrifos. usda.gov
ChlorothalonilHigh KocStrongly sorbs to soil and sediment. Minimal groundwater contamination. nih.gov

Hydrolytic Dechlorination

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For organochlorine compounds, this can involve hydrolytic dechlorination, where a chlorine atom is replaced by a hydroxyl group. The rate of hydrolysis is often dependent on pH and temperature. mdpi.com

The primary degradation pathway for chlorpyrifos to its main metabolite, TCPy , is through the hydrolysis of the P-O-C bond, which is not a dechlorination step of the pyridine ring itself. epa.gov However, TCPy can then undergo further degradation that includes reductive dechlorination steps. researchgate.netoup.com The stability of the parent chlorpyrifos molecule to hydrolysis is pH-dependent; it is stable in acidic and neutral conditions but susceptible to hydrolysis at elevated pH. researchgate.netepa.gov

For other chlorinated compounds, hydrolytic dechlorination is a more direct pathway. For example, the fungicide chlorothalonil is generally stable to hydrolysis below pH 9, but at or above this pH, it hydrolyzes with a half-life of 40-60 days. epa.govepa.gov Under anaerobic conditions, it can undergo hydrolytic dechlorination to form 4-hydroxy-2,5,6-trichloroisophthalonitrile. nih.gov The nitrification inhibitor nitrapyrin can also hydrolyze, breaking down into 6-chloropyridine-2-carboxylic acid and HCl, a process that is influenced by adsorption to soil colloids. guidechem.com

Future Directions and Interdisciplinary Research Opportunities

Combinatorial Chemistry and High-Throughput Screening

The structural backbone of 2,5,6-trichloronicotinonitrile is an ideal scaffold for combinatorial chemistry. The three reactive chlorine atoms and the nitrile group offer multiple points for diversification, allowing for the rapid generation of large libraries of novel compounds. By systematically reacting the parent molecule with a diverse set of nucleophiles, a vast chemical space can be explored.

High-throughput screening (HTS) is a critical partner to combinatorial synthesis in the drug discovery process. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target. scielo.br The development of such screening assays is essential for identifying promising lead compounds from the libraries generated from this compound. cijournal.ru This combination of creating diverse molecular libraries and rapidly screening them is a powerful strategy for discovering new therapeutic agents. nih.govscispace.com Journals such as Combinatorial Chemistry & High Throughput Screening frequently publish research in this area, covering topics from chemical library design to target identification and validation. cijournal.rubenthamscience.com

Future efforts could focus on designing and synthesizing focused libraries of this compound derivatives tailored to specific biological targets. The integration of chemoinformatics can aid in designing these libraries to maximize diversity and increase the probability of finding active compounds. scispace.com

Exploration of Novel Reaction Conditions (e.g., Microwave Irradiation, Flow Chemistry)

Modern synthetic techniques offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, greater purity, and increased safety. figshare.combu.edu.eg The application of these novel conditions to the synthesis and derivatization of this compound is a promising area of research.

Microwave Irradiation: Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reactions. beilstein-journals.org This technique has been successfully used for the synthesis of various nicotinonitrile derivatives and other heterocyclic systems, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. bu.edu.egekb.egtandfonline.comscilit.com For instance, microwave irradiation has been employed in the one-pot synthesis of nicotinonitrile-linked bis(chromene-thiazoles) and in the N-glycosylation of 2-oxonicotinonitriles, demonstrating its efficiency and broad applicability. bu.edu.egtandfonline.com Applying microwave heating to the nucleophilic substitution reactions of this compound could lead to more efficient and rapid production of its derivatives. researchgate.net

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor. numberanalytics.com This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved scalability, efficiency, and safety, especially for hazardous reactions. numberanalytics.comorganic-chemistry.org Flow chemistry has been effectively applied to the synthesis of various pyridine (B92270) derivatives, showcasing its potential to enhance production. numberanalytics.commdpi.com For example, a continuous flow microreactor was used for the N-oxidation of pyridines, achieving high yields and demonstrating excellent stability over long periods of operation. organic-chemistry.org The Bohlmann–Rahtz pyridine synthesis has also been successfully adapted to a microwave flow reactor for continuous processing. beilstein-journals.org Implementing flow chemistry for the derivatization of this compound could enable safer, more efficient, and scalable production of its derivatives for industrial applications. iqs.eduresearchgate.net

TechniqueAdvantages in Nicotinonitrile Synthesis
Microwave Irradiation Reduced reaction times, increased reaction rates, higher yields, and purer products. bu.edu.eg
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, and increased efficiency. numberanalytics.comorganic-chemistry.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. oncodesign-services.com These computational tools can analyze vast datasets to predict the properties of molecules, identify novel drug targets, and design new compounds with desired characteristics. scielo.broncodesign-services.commdpi.com

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities, toxicity, and pharmacokinetic properties (ADMET) of novel derivatives. oncodesign-services.commednexus.org This allows researchers to prioritize the synthesis of compounds with the highest potential for success, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. oncodesign-services.comnptel.ac.in These models can explore a vast chemical space to generate structures optimized for specific biological targets.

Target Identification: AI can analyze biological data to identify new proteins or pathways that could be targeted by derivatives of this compound. scielo.br

By leveraging AI and ML, the process of discovering and developing new drugs from this versatile scaffold can be significantly accelerated and made more efficient. mdpi.commednexus.org

Biotechnological Applications and Bio-inspired Synthesis

While direct bio-inspired synthesis routes for halogenated nicotinonitriles are not yet established, the principles of biotechnology offer intriguing future possibilities. Biocatalysis, using enzymes or whole organisms, can perform highly selective chemical transformations under mild conditions, which can be advantageous for complex molecules.

Future research could explore:

Enzymatic Derivatization: Investigating the potential of enzymes to catalyze specific reactions on the this compound core. For instance, enzymes could be used for regioselective substitutions, offering a green alternative to traditional chemical methods.

Bio-inspired Scaffolds: While this compound itself is synthetic, it can be used to build larger molecules that mimic the structures of natural products. Asymmetric pyridine synthesis, for example, is crucial in the creation of complex natural products. numberanalytics.com

Metabolic Engineering: In the long term, it may be conceivable to engineer metabolic pathways in microorganisms to produce functionalized pyridine or nicotinonitrile precursors, although this represents a significant scientific challenge.

The integration of biotechnological methods with the chemistry of this compound could lead to the development of novel, sustainable synthetic pathways and the creation of complex, biologically active molecules.

Q & A

Q. What are the established synthetic routes for 2,5,6-Trichloronicotinonitrile, and what factors influence yield optimization?

Methodological Answer: A common synthesis involves chlorination of nicotinonitrile derivatives using phosphoryl chloride (POCl₃) and dichloromethane as a solvent at 85°C for 5 hours, achieving yields up to 91% . Key factors affecting yield include:

  • Catalyst selection : Tetramethylammonium chloride enhances reaction efficiency.
  • Temperature control : Higher temperatures (e.g., 85°C) favor complete substitution.
  • Reagent purity : Impurities in starting materials (e.g., 2,5,6-trichloro-4-methylnicotinonitrile) may lead to byproducts. Table 1: Example Reaction Conditions
ReagentSolventTemperatureTimeYield
POCl₃, TMAClDichloromethane85°C5 h91%

To optimize yields, use design of experiments (DOE) to test variables like molar ratios and reaction times.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and nitrile groups) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., 201.05 g/mol for dichloro analogs) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) . Cross-reference structural data (CAS: 91591-63-8, PubChem ID: 334852) to confirm identity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Use amber glass bottles to prevent photodegradation, and store at 2–8°C in a desiccator .
  • Handling : Work under inert atmospheres (e.g., N₂ glovebox) to avoid hydrolysis of the nitrile group.
  • Safety : Consult SDS guidelines for analogous compounds (e.g., 6-Amino-5-nitropicolinonitrile) regarding inhalation risks and first-aid protocols .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

Methodological Answer:

  • Reproducibility checks : Adhere to NIH preclinical guidelines (e.g., detailed reporting of solvent batches, humidity levels) .
  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dichloro derivatives) and adjust stoichiometry .
  • Collaborative validation : Share raw data (e.g., NMR spectra, reaction logs) via open-access platforms for peer verification .

Q. How can computational modeling be integrated into the study of this compound's reactivity and interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict regioselectivity in further substitutions .
  • Molecular docking : Screen derivatives against biological targets (e.g., FtsZ in antibacterial studies) to prioritize synthesis .
  • Reaction pathway simulation : Use software like Gaussian or ORCA to model intermediates and transition states .

Q. What experimental approaches are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., methyl, methoxy) and test bioactivity .
  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., bacterial cell division proteins) to correlate substituent effects .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields may arise from undetected moisture in solvents. Mitigate by Karl Fischer titration for water content analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5,6-Trichloronicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.